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Compound of Interest

Compound Name: New Red

Cat. No.: B12360722

Introduction

"New Red" is a potent and selective small molecule inhibitor of the novel kinase, NRK1 (Novel
Red Kinase 1). Aberrant NRK1 activity has been identified as a key driver in the proliferation of
various cancer cell lines. NRK1 is a critical component of the "Growth Factor X (GFX) Signaling
Pathway," which, upon activation by GFX, leads to the phosphorylation of the downstream
substrate, SUB1. Phosphorylated SUB1 (p-SUB1) then translocates to the nucleus to initiate a
transcriptional program that promotes cell cycle progression and proliferation. By inhibiting
NRK1, "New Red" effectively blocks this signaling cascade, offering a promising therapeutic
strategy for cancers dependent on the GFX pathway.

Mechanism of Action

"New Red" is an ATP-competitive inhibitor of NRKL1. It binds to the ATP-binding pocket of the
NRK1 kinase domain, preventing the phosphorylation of its substrate, SUB1. This leads to a
dose-dependent decrease in the levels of phosphorylated SUB1 (p-SUBL1), thereby inhibiting
downstream signaling and subsequent cellular proliferation. The high selectivity of "New Red"
for NRK1 over other kinases minimizes off-target effects, making it an attractive candidate for
further development.

Experimental Protocols for Beginners

Here we provide detailed protocols for the initial characterization of "New Red" for researchers
new to this compound.
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In Vitro Kinase Assay to Determine IC50

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of
"New Red" against NRK1.

Materials:

Recombinant human NRK1 enzyme

o Biotinylated SUB1 peptide substrate

e ATP

e "New Red" compound

e Kinase assay buffer

» Streptavidin-coated plates

o Europium-labeled anti-phospho-SUB1 antibody

» Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:

o Compound Preparation: Prepare a 10-point serial dilution of "New Red" in DMSO, starting
from 10 mM. Then, dilute each concentration 1:100 in kinase assay buffer.

o Reaction Setup: In a 384-well plate, add 5 pL of the diluted "New Red" or DMSO (vehicle
control).

e Enzyme and Substrate Addition: Add 5 pL of a solution containing NRK1 enzyme and
biotinylated SUB1 peptide substrate to each well.

« Initiate Reaction: Add 5 pL of ATP solution to each well to start the kinase reaction.

 Incubation: Incubate the plate at room temperature for 60 minutes.
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o Detection: Stop the reaction by adding 5 pL of a detection solution containing the Europium-
labeled anti-phospho-SUB1 antibody.

 Incubation: Incubate for another 60 minutes at room temperature to allow for antibody
binding.

» Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

o Data Analysis: Calculate the percent inhibition for each concentration of "New Red" relative
to the DMSO control. Plot the percent inhibition against the log of the "New Red"
concentration and fit the data to a four-parameter logistic curve to determine the 1C50 value.

Western Blotting for Cellular Target Engagement

This protocol is to confirm that "New Red" inhibits the phosphorylation of SUB1 in a cellular
context.

Materials:

e Cancer cell line with active GFX signaling (e.g., "CRL-NRK1")
o Complete cell culture medium

e "New Red" compound

o GFX (Growth Factor X)

 Lysis buffer with protease and phosphatase inhibitors

e Primary antibodies: anti-p-SUB1, anti-total-SUB1, anti-GAPDH
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

o Western blotting equipment

Procedure:
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e Cell Culture: Plate CRL-NRK1 cells in 6-well plates and grow to 80% confluency.
e Serum Starvation: Serum-starve the cells for 16 hours to reduce basal signaling.

o Compound Treatment: Treat the cells with increasing concentrations of "New Red" (e.g., 0,
10, 100, 1000 nM) for 2 hours.

 Stimulation: Stimulate the cells with 50 ng/mL of GFX for 15 minutes.
o Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and
transfer to a PVDF membrane.

e Immunoblotting: Block the membrane and probe with primary antibodies against p-SUB1,
total SUB1, and GAPDH (as a loading control).

» Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using
a chemiluminescent substrate.

e Analysis: Quantify the band intensities to determine the relative levels of p-SUBL1.

Cell Viability Assay

This protocol measures the effect of "New Red" on the proliferation of cancer cells.
Materials:

CRL-NRKZ1 cancer cell line

Complete cell culture medium

"New Red" compound

96-well plates
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o MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

» Plate reader

Procedure:

o Cell Seeding: Seed CRL-NRK1 cells in 96-well plates at a density of 5,000 cells per well.

o Compound Addition: The next day, treat the cells with a serial dilution of "New Red" (e.g.,
from 0.1 nM to 10 uM).

¢ Incubation: Incubate the cells for 72 hours.

 Viability Measurement (MTT): Add MTT reagent to each well and incubate for 4 hours.
Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.

 Viability Measurement (CellTiter-Glo®): Add CellTiter-Glo® reagent to each well and
measure luminescence.

» Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability
against the log of the "New Red" concentration to determine the GI50 (concentration for 50%
growth inhibition).

Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise
tables for easy comparison.

Table 1: In Vitro Potency of "New Red"

Compound Target Assay Type IC50 (nM)

New Red NRK1 TR-FRET 152+25

Control Kinase
Inhibitor

NRK1 TR-FRET 128+1.9

Table 2: Cellular Activity of "New Red" in CRL-NRK1 Cells
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Western Blot p-SUB1 IC50

Compound Cell Viability GI50 (nM)
(nM)
New Red 85.7+12.1 250.4 + 35.8
Control Kinase Inhibitor 75.3+9.8 225.6 £ 28.3
Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental

workflows.

GFX Signaling Pathway and the action of "New Red".
Workflow for the In Vitro Kinase Assay.
Workflow for the Western Blotting Protocol.
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Logical relationship of the experimental design.

 To cite this document: BenchChem. [Application Notes: "New Red" as a Novel NRK1
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12360722#new-red-experimental-design-for-
beginners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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